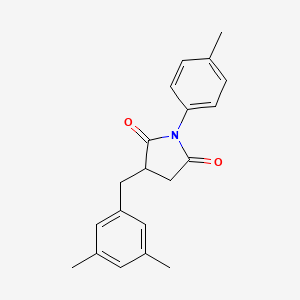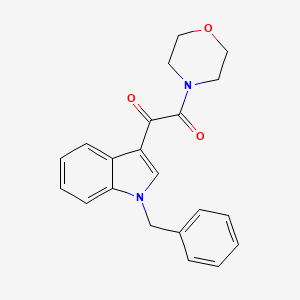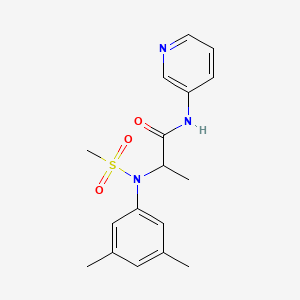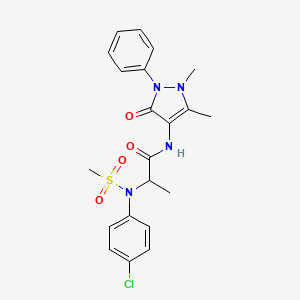![molecular formula C18H16FNO2 B4197082 1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4197082.png)
1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
描述
1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is an organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a fluorophenyl group and a methylbenzyl group attached to a pyrrolidinedione core
准备方法
The synthesis of 1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents to introduce the fluorophenyl moiety.
Attachment of the Methylbenzyl Group: This can be done through alkylation reactions using methylbenzyl halides or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
化学反应分析
1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
科学研究应用
1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl and methylbenzyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved in its action may include modulation of enzyme activity, receptor binding, or interference with cellular processes .
相似化合物的比较
1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-(3-ethylbenzyl)-2,5-pyrrolidinedione: Similar structure but with an ethyl group instead of a methyl group.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-12-3-2-4-13(9-12)10-14-11-17(21)20(18(14)22)16-7-5-15(19)6-8-16/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMNYHNXNQESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole](/img/structure/B4197016.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B4197020.png)
![2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide](/img/structure/B4197023.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B4197036.png)
![4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4197038.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B4197039.png)
![N-(3-acetylphenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4197043.png)


![1-[2-(diethylamino)ethyl]-N-(furan-2-ylmethyl)benzimidazol-2-amine;dihydrochloride](/img/structure/B4197068.png)
![N-{4-[1,3-dimethyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4197073.png)

